3-(2,4-Difluorophenyl)-1-methylpyrazole-4-carbaldehyde
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Overview
Description
The compound “3-(2,4-Difluorophenyl)-1-methylpyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 2,4-difluorophenyl group is a type of aryl group, which is a functional group derived from simple aromatic rings. Aldehydes (-CHO) are organic compounds containing a formyl group. This particular group consists of a carbonyl center (a carbon double-bonded to oxygen) bonded to hydrogen and an R group, which is any generic alkyl or side chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 2,4-difluorophenyl group, and the aldehyde group. Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing fluorine atoms on the phenyl ring and the presence of the aldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could enhance the compound’s stability and lipophilicity .Scientific Research Applications
Catalysis and Free Radicals
The compound’s unique structure and functional groups make it a potential candidate for catalytic reactions. Researchers have explored its use as a catalyst in organic transformations. For instance, recent work by Gulyaev et al. demonstrated the effects of difluorophenyl substituents on structural, redox, and magnetic properties of Blatter radicals . These radicals play a crucial role in catalysis and material science.
Photoredox Chemistry
Another intriguing application lies in photoredox chemistry. By modifying the compound, derivatives like 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO) have been synthesized. These derivatives exhibit interesting reactivity patterns under photoredox conditions . Researchers investigate their potential in synthetic methodologies and photochemical transformations.
Material Science and Magnetic Properties
The crystallographic studies of difluorophenyl derivatives reveal fascinating insights. For instance, the crystal structures of 3,4-difluorophenyl-derivatives exhibit unique packing arrangements, forming columns with alternating centrosymmetric dimers. These crystals also display strong antiferromagnetic interactions . Understanding these properties can lead to novel materials with tailored magnetic behavior.
Mechanism of Action
Target of Action
Similar compounds with a difluorophenyl group have been found to interact with fungal metabolism and fungal cell membranes .
Mode of Action
It’s worth noting that compounds with similar structures, such as voriconazole, act by inhibiting fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This leads to changes in the fungal cell membrane, disrupting its function .
Biochemical Pathways
Similar compounds have been found to affect the ergosterol biosynthesis pathway in fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death .
Result of Action
Similar compounds have been found to cause cell death in fungi by disrupting the function of the cell membrane .
properties
IUPAC Name |
3-(2,4-difluorophenyl)-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)9-3-2-8(12)4-10(9)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBWCEOLHUPVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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